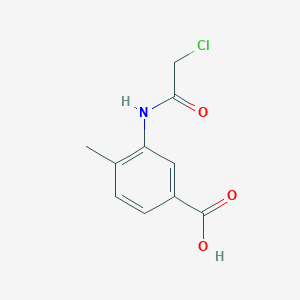

3-(2-Chloroacetamido)-4-methylbenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-[(2-chloroacetyl)amino]-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6-2-3-7(10(14)15)4-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQRNTYJUDHNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731011-85-1 | |

| Record name | 3-(2-chloroacetamido)-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Chloroacetamido 4 Methylbenzoic Acid

Primary Synthesis Pathways

The formation of 3-(2-chloroacetamido)-4-methylbenzoic acid is achieved through a direct and well-established chemical reaction involving the acylation of an aromatic amine.

The principal pathway for synthesizing this compound involves the reaction between 3-amino-4-methylbenzoic acid and chloroacetyl chloride. This reaction is a classic example of N-acylation, specifically a Schotten-Baumann type reaction, where the nucleophilic amino group (-NH₂) of the aminobenzoic acid attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of an amide bond and the elimination of hydrogen chloride (HCl) as a byproduct. A base is typically included in the reaction mixture to neutralize the generated HCl, which drives the reaction toward completion.

While specific literature detailing the optimization for this compound is sparse, the reaction conditions can be inferred from the well-documented synthesis of its isomers. researchgate.netresearchgate.net The reaction is typically initiated by dissolving the starting material, 3-amino-4-methylbenzoic acid, in a suitable solvent. ijcmas.com Chloroacetyl chloride is then added, often dropwise and under cooling, to control the exothermic nature of the reaction. researchgate.netijcmas.com

Optimization strategies focus on several key parameters:

Solvent Selection: Aprotic solvents such as dimethylformamide (DMF) are commonly used. ijcmas.com

Base: A non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) is added to act as an acid scavenger. ijcmas.comnih.gov

Temperature Control: The initial reaction is often carried out at low temperatures (0-10°C) to minimize side reactions, after which it may be stirred at room temperature to ensure completion. researchgate.net

Stoichiometry: Adjusting the molar ratios of the reactants and the base is critical to maximize the yield and purity of the final product.

Table 1: Typical Reaction Conditions for N-Chloroacetylation of Aminobenzoic Acids

| Parameter | Condition | Purpose | Source(s) |

| Starting Material | Aminobenzoic Acid Isomer | Reactant with amino group | ijcmas.com |

| Acylating Agent | Chloroacetyl Chloride | Provides the chloroacetyl group | researchgate.netijcmas.com |

| Solvent | Dimethylformamide (DMF) | Dissolves reactants | ijcmas.com |

| Base | Triethylamine (TEA) | Neutralizes HCl byproduct | ijcmas.com |

| Temperature | 0–5°C (initial), then room temp. | Controls reaction exothermicity | ijcmas.com |

| Reaction Time | 3 hours | To ensure reaction completion | ijcmas.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 2 Chloroacetamido 4 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Proton NMR (¹H-NMR) Applications

Proton NMR (¹H-NMR) spectroscopy provides precise information about the number and electronic environment of hydrogen atoms in a molecule. For 3-(2-Chloroacetamido)-4-methylbenzoic acid, the ¹H-NMR spectrum is expected to show distinct signals corresponding to each type of proton present.

The spectrum would feature a broad singlet in the downfield region (around 10-13 ppm) characteristic of the carboxylic acid proton (-COOH). Another singlet, corresponding to the amide proton (-NH), would likely appear between 8-9 ppm. The aromatic region (7-8 ppm) would display signals for the three protons on the benzene (B151609) ring, with their specific chemical shifts and splitting patterns determined by their substitution pattern. A sharp singlet for the methyl group (-CH3) protons is anticipated around 2.3-2.5 ppm. rsc.org Finally, the two protons of the chloroacetyl group's methylene (B1212753) (-CH2Cl) would produce a singlet typically found around 4.1-4.3 ppm. researchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Amide (-NH) | 8.0 - 9.0 | Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet | 3H |

| Methylene (-CH₂Cl) | 4.1 - 4.3 | Singlet | 2H |

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum is expected to show two signals in the downfield region corresponding to the carbonyl carbons of the carboxylic acid and the amide groups, typically between 165-175 ppm. The six carbons of the aromatic ring will produce a set of signals in the 120-145 ppm range. The methylene carbon of the chloroacetyl group (-CH2Cl) is expected to resonate around 40-45 ppm. The methyl group's carbon (-CH3) would appear furthest upfield, typically around 20-22 ppm. rsc.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Amide (-NHC O-) | 165 - 170 |

| Aromatic (Ar-C) | 120 - 145 |

| Methylene (-C H₂Cl) | 40 - 45 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features.

A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid. The N-H stretch of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. researchgate.net Two distinct carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the amide (Amide I band) around 1650-1680 cm⁻¹. researchgate.net Other significant peaks include the N-H bend (Amide II band) near 1550 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ range, and a C-Cl stretching vibration typically found between 700-800 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Amide | N-H Stretch | ~3300 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide | N-H Bend (Amide II) | ~1550 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Carboxylic Acid | C-O Stretch | 1200 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₀ClNO₃), the monoisotopic mass is 227.03493 Da. uni.lu

In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺) would be observed at m/z 227.0349. A key feature would be the presence of an isotope peak at m/z 229 ([M+2]⁺) with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom. Common adducts in electrospray ionization (ESI) mode include [M+H]⁺ at m/z 228.04221 and [M+Na]⁺ at m/z 250.02415. uni.lu Analysis of the fragmentation pattern can further confirm the structure, with expected losses of fragments such as •Cl, •COOH, and •CH₂Cl.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 227.0349 | Molecular Ion |

| [M+2]⁺ | 229.0320 | Chlorine Isotope Peak |

| [M+H]⁺ | 228.0422 | Protonated Molecule |

| [M+Na]⁺ | 250.0241 | Sodium Adduct |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This provides an empirical formula that can be compared against the theoretical composition calculated from the proposed molecular formula, thereby verifying the compound's purity and identity.

For this compound, with the molecular formula C₁₀H₁₀ClNO₃, the theoretical elemental composition can be calculated. uni.lu Experimental values obtained from an elemental analyzer that closely match these theoretical percentages provide strong evidence for the successful synthesis of the target compound.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 52.76 |

| Hydrogen | H | 4.43 |

| Chlorine | Cl | 15.57 |

| Nitrogen | N | 6.15 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reactions. A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate and eluted with a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The separation of spots, visualized under UV light, indicates the consumption of reactants and the formation of the product.

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. ekb.eg A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of polar aromatic compound. ekb.eg The analysis would likely use a C18 column with a gradient elution system, combining an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724). ekb.eg The compound is detected using a UV detector, and its purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. The retention time under specific conditions serves as an identifier for the compound. ekb.eg

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for the separation, identification, and monitoring of the progress of organic reactions. utexas.edunih.gov For this compound and its derivatives, TLC is an effective tool for qualitative analysis. The separation is based on the differential partitioning of the analyte between a solid stationary phase (typically silica gel) and a liquid mobile phase. utexas.eduumich.edu

The polarity of the compounds plays a crucial role; more polar compounds interact more strongly with the polar silica gel stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value. utexas.edu In the synthesis of 4-(2-chloroacetamido) benzoic acid derivatives, TLC is employed to monitor the reaction's progress using silica gel plates and visualizing the spots under UV light or with iodine vapor. researchgate.net

A typical TLC system for analyzing this compound would involve a silica gel 60 F254 plate as the stationary phase. The mobile phase, or eluent, is usually a mixture of a non-polar solvent and a more polar solvent. The ratio can be adjusted to achieve optimal separation. For benzoic acid derivatives, solvent systems like toluene/ethanol are often effective. sigmaaldrich.com

Table 1: Representative TLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 Coated Plate |

| Mobile Phase | Toluene : Ethanol (9:1, v/v) sigmaaldrich.com |

| Detection | UV light at 254 nm |

| Analyte | This compound |

| Expected Rƒ Value | 0.45 (Hypothetical) |

| Starting Material (e.g., 3-Amino-4-methylbenzoic acid) | 0.25 (Hypothetical) |

Note: Rƒ values are dependent on the specific conditions and should be determined experimentally with reference standards.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. ekb.eg For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sigmaaldrich.com In RP-HPLC, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture.

This method is highly suitable for analyzing benzoic acid and its derivatives. sigmaaldrich.comnih.gov The separation is achieved based on the hydrophobic interactions between the analytes and the stationary phase. The mobile phase usually consists of an aqueous component, often buffered or acidified, and an organic modifier like acetonitrile or methanol. A gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve efficient separation of compounds with varying polarities. ekb.eg Detection is commonly performed using a UV detector, as the aromatic ring in the benzoic acid structure absorbs UV light. sigmaaldrich.com

Table 2: Typical HPLC Conditions for Benzoic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Ascentis® C18 (15 cm × 4.6 mm, 5 µm particle size) sigmaaldrich.com |

| Mobile Phase | A: 10mM Trifluoroacetic Acid (TFA) in WaterB: 10 mM TFA in Acetonitrile sigmaaldrich.com |

| Gradient | Isocratic: 70:30 (A:B) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detection | UV at 220 nm sigmaaldrich.com |

| Injection Volume | 10 µL sigmaaldrich.com |

This setup provides a robust method for determining the purity of this compound and quantifying it in the presence of impurities or in various matrices.

Applications in Advanced Analytical Procedures

Use as a Complexing Agent in Metal Ion Preconcentration Techniques (e.g., Cloud Point Extraction for Cu²⁺ with 4-(2-chloroacetamido)salicylic acid)

Derivatives of chloroacetamido benzoic acids serve as effective ligands in advanced analytical procedures like cloud point extraction (CPE). CPE is a green and efficient preconcentration technique used to extract and enrich trace amounts of metal ions from aqueous samples. researchgate.netjmchemsci.com This method relies on the property of non-ionic surfactants to form micelles and become turbid when heated above a specific temperature known as the cloud point temperature. jmchemsci.comekb.eg

A study demonstrated the successful use of 4-(2-chloroacetamido)salicylic acid as a complexing agent for the preconcentration of copper ions (Cu²⁺) prior to their determination by flame atomic absorption spectrometry. researchgate.netekb.eg In this procedure, the 4-(2-chloroacetamido)salicylic acid forms a stable complex with Cu²⁺ ions. ekb.eg This hydrophobic complex is then entrapped within the micelles of a non-ionic surfactant, such as Triton X-114. ekb.egekb.eg

Upon heating the solution above the cloud point, the surfactant-rich phase, containing the metal-ligand complex, separates from the bulk aqueous phase. ekb.eg This small volume of surfactant-rich phase, now containing the concentrated analyte, can be easily collected after centrifugation and analyzed. ekb.eg The efficiency of the extraction is influenced by several factors, including pH, concentration of the complexing agent and surfactant, and the presence of electrolytes. ekb.eg

Table 3: Optimized Parameters for Cloud Point Extraction of Cu²⁺ using 4-(2-chloroacetamido)salicylic acid ekb.eg

| Parameter | Optimal Condition |

|---|---|

| pH | 5.0 - 7.0 |

| Complexing Agent (CASA) Concentration | 10⁻⁴ mol L⁻¹ |

| Surfactant (Triton X-114) Concentration | 0.1% (v/v) |

| Electrolyte (Na₂SO₄) Concentration | 0.3 mol L⁻¹ |

| Centrifugation | 4000 rpm for 3 min |

| Enrichment Factor | 49.5 |

| Limit of Detection | 0.25 µg L⁻¹ |

This application highlights the significant role that derivatives like 4-(2-chloroacetamido)salicylic acid can play in enhancing the sensitivity and selectivity of analytical methods for trace metal analysis.

Computational Chemistry and Molecular Modeling Studies of 3 2 Chloroacetamido 4 Methylbenzoic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of a molecule that govern its stability, reactivity, and interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT is employed to calculate a variety of molecular properties and electronic descriptors that help in understanding the reactivity and stability of compounds.

While direct DFT studies on 3-(2-chloroacetamido)-4-methylbenzoic acid are not extensively documented in the cited literature, research on the closely related isomer, 4-(2-chloroacetamido)benzoic acid, and its derivatives provides valuable insights. researchgate.net These studies typically use the B3LYP functional with a 6-31G* basis set to optimize the molecular geometry and calculate key electronic parameters. researchgate.net

A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability. researchgate.netresearchgate.net A smaller energy gap implies higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. researchgate.net

For derivatives of 4-(2-chloroacetamido)benzoic acid, DFT calculations have shown that substitutions on the parent scaffold can significantly alter these electronic properties. researchgate.netresearchgate.net For instance, the HOMO energies for a series of its derivatives were found to range from -5.42 eV to -6.76 eV. researchgate.net Molecules with higher HOMO and lower LUMO energies are generally associated with high chemical reactivity and are effective electron donors. researchgate.net

These quantum chemical descriptors are instrumental in predicting how a molecule like this compound or its derivatives might behave in a biological system, influencing its binding affinity and mechanism of action.

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformers, can have different energy levels, and their relative populations can significantly impact a molecule's biological activity.

The flexibility of a molecule is a key determinant of its ability to bind to a receptor's active site. Computational methods can be used to explore the potential energy surface of a molecule to identify low-energy, stable conformations. Studies on benzoic acid derivatives, such as 3-(azidomethyl)benzoic acid, have demonstrated the existence of conformational polymorphism, where the molecule can adopt different conformations in the solid state. nih.govresearchgate.net These studies highlight that even small changes in torsion angles can lead to different molecular arrangements with appreciable energy barriers between them. nih.gov

For a molecule like this compound, key rotatable bonds would include the C-N bond of the acetamido group and the C-C bond connecting the benzoic acid moiety to the substituent. By systematically rotating these bonds and calculating the energy of each resulting conformation, an energetic profile can be generated. This profile reveals the most stable (lowest energy) conformations that the molecule is likely to adopt. Understanding these preferred conformations is crucial for molecular docking studies, as it helps in selecting the appropriate ligand conformation for predicting binding to a protein target.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Ligand-Protein Interaction Predictions (e.g., PTP1B, HDAC-2, NaVAb Voltage-Gated Sodium Channel)

Molecular docking simulations have been instrumental in exploring the therapeutic potential of derivatives of this compound against several important biological targets.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govdocking.orgnih.gov A novel series of 3-acetamido-4-methyl benzoic acid derivatives, which are structurally very similar to the subject compound, were designed and docked into the active site of PTP1B. nih.gov The docking studies aimed to understand the binding interactions governing the inhibitory activity of these molecules. nih.govdocking.org

Histone Deacetylase 2 (HDAC2): HDACs are a class of enzymes that play a crucial role in epigenetic gene regulation, and their dysregulation is implicated in various cancers. nih.govplos.orgnih.gov While specific docking studies of this compound with HDAC2 are not detailed, the general methodology involves preparing the crystal structure of HDAC2 (e.g., PDB ID: 3MAX or 4LXZ) and docking potential inhibitors into its active site. researchgate.netplos.orgnih.gov Key interactions often involve the chelation of a zinc ion in the active site and hydrogen bonding with surrounding amino acid residues. nih.gov

NaVAb Voltage-Gated Sodium Channel: Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. researchgate.net An in silico study of 4-(2-chloroacetamido)benzoic acid derivatives investigated their potential as local anesthetics by docking them into the NaVAb voltage-gated sodium channel (PDB ID: 3RVY). researchgate.net The results indicated strong interactions with the channel's amino acid residues, suggesting a potential to block sodium ion conductance. researchgate.net

Analysis of Binding Affinities and Molecular Recognition Modes

The primary outputs of molecular docking simulations are the binding pose of the ligand in the protein's active site and a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

In the study of 3-acetamido-4-methyl benzoic acid derivatives as PTP1B inhibitors, docking simulations revealed key molecular recognition features. The most potent compounds were found to fit snugly into the active site of the PTP1B enzyme. nih.govdocking.org The analysis of the binding modes showed that the benzoic acid moiety and the acetamido linker engage in specific hydrogen bonding and hydrophobic interactions with critical amino acid residues within the PTP1B active site. For example, interactions with residues such as ARG221, ASP181, and TYR46 are often crucial for potent PTP1B inhibition.

Similarly, for the 4-(2-chloroacetamido)benzoic acid derivatives docked into the NaVAb channel, the analysis showed specific interactions with amino acid residues like SER-1178 and LEU-C:1176. researchgate.net Hydrogen bonding between the amide group of the ligands and the protein, as well as hydrophobic interactions, were identified as key determinants of the binding. researchgate.net

The table below summarizes the binding affinities of selected 3-acetamido-4-methyl benzoic acid derivatives against PTP1B.

| Compound | Target Protein | IC50 (µM) | Key Interacting Residues (Predicted) |

| 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | PTP1B | 8.2 | Active site residues of PTP1B |

| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | PTP1B | 8.3 | Active site residues of PTP1B |

In Silico Design and Virtual Screening of Novel Derivatives

In silico design and virtual screening are powerful computational strategies to identify and optimize new drug candidates from large chemical libraries. nih.govscispace.com These methods are significantly faster and more cost-effective than traditional high-throughput screening (HTS). docking.org

The development of novel 3-acetamido-4-methyl benzoic acid derivatives as PTP1B inhibitors serves as an excellent example of this approach. nih.govdocking.org The process began with a virtual high-throughput screening (vHTS) hit, ZINC02765569, which provided a starting scaffold. nih.gov Based on this initial hit, a new series of derivatives was designed by introducing various heterocyclic moieties to the core structure. The goal was to improve the binding affinity and selectivity for the PTP1B enzyme.

This structure-based drug design protocol involved:

Scaffold Selection: Identifying a promising initial compound or scaffold from a large database (like the ZINC database) through virtual screening. nih.govnih.gov

Derivative Design: Systematically modifying the scaffold to create a library of new, virtual compounds with potentially improved properties.

Molecular Docking: Docking each designed derivative into the target protein's active site to predict its binding mode and affinity.

Prioritization: Ranking the designed compounds based on their docking scores and interaction patterns, and selecting the most promising candidates for chemical synthesis and biological evaluation. docking.org

This iterative process of design, docking, and evaluation allows for the rapid exploration of the chemical space around a core scaffold, leading to the optimization of lead compounds with enhanced potency and desired pharmacological profiles. nih.gov

Applications of 3 2 Chloroacetamido 4 Methylbenzoic Acid and Its Derivatives As Chemical Intermediates

Role as Building Blocks in the Synthesis of Complex Organic Molecules

The fundamental structure of chloroacetamido benzoic acids enables their use as foundational building blocks in multi-step organic synthesis. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the reactive chlorine atom on the acetamido side chain is susceptible to nucleophilic substitution. This dual reactivity allows for the systematic construction of larger, more intricate molecular architectures.

For instance, the related compound, 4-(2-chloroacetamido) benzoic acid, serves as a key intermediate in the synthesis of various derivatives. Through reactions like Fischer's esterification and the Schotten-Baumann reaction, the carboxylic acid moiety can be modified. researchgate.net Simultaneously, the chloroacetyl group provides a reactive handle for introducing diverse substituents. This strategic functionalization is crucial for developing new chemical entities.

Derivatives of chloroacetamido benzoic acids have been utilized in the synthesis of heterocyclic compounds, such as quinoxaline-2(1H)-one derivatives. researchgate.net In these syntheses, the chloroacetamido moiety acts as an electrophile, reacting with a nucleophilic partner to form a new carbon-nitrogen bond, thereby constructing the core of a more complex heterocyclic system. researchgate.net This demonstrates the role of the chloroacetamido benzoic acid scaffold in facilitating the assembly of diverse molecular frameworks.

Scaffold for Novel Compound Libraries in Drug Discovery

In the field of drug discovery, the development of compound libraries containing a common structural core, or scaffold, is a key strategy for identifying new drug candidates. The chloroacetamido benzoic acid structure is an effective scaffold due to its synthetic tractability, allowing for the creation of a large number of derivatives with varied substituents.

By systematically altering the groups attached to the carboxylic acid and by substituting the chlorine atom with different nucleophiles, chemists can generate a library of related compounds. This library can then be screened for biological activity against various therapeutic targets. For example, a series of esters, amides, and an imidazole (B134444) derivative of 4-(2-chloroacetamido) benzoic acid were synthesized to create a library of compounds for screening as local anesthetic agents. researchgate.net

The versatility of the chloroacetamido benzoic acid scaffold allows for the exploration of a broad chemical space, increasing the probability of discovering compounds with desired pharmacological properties. This approach is central to modern medicinal chemistry, where the goal is to systematically optimize the structure of a lead compound to enhance its efficacy and selectivity.

Contribution to the Development of New Therapeutic Agents

The utility of 3-(2-chloroacetamido)-4-methylbenzoic acid and its derivatives as intermediates is ultimately demonstrated by their contribution to the development of new therapeutic agents. The chemical features of this scaffold have been exploited to design molecules with a range of biological activities.

Research into derivatives of 4-(2-chloroacetamido) benzoic acid has led to the identification of compounds with potential local anesthetic activity. researchgate.netresearchgate.net In these studies, the chloroacetamido moiety was a key structural feature of the designed molecules, which were evaluated for their ability to block nerve impulses. researchgate.net

Furthermore, derivatives incorporating the chloroacetamido benzoic acid framework have been investigated for their potential as anticancer agents. researchgate.net Specifically, certain quinoxaline-2(1H)-one derivatives, synthesized using a chloroacetamido benzoic acid intermediate, were evaluated for their cytotoxic effects against human cancer cell lines. researchgate.net These findings underscore the importance of this class of compounds as starting points for the development of novel therapeutics. The ability to readily synthesize a variety of derivatives from this central scaffold facilitates the structure-activity relationship (SAR) studies necessary for optimizing drug candidates.

Future Research Directions and Unexplored Avenues for 3 2 Chloroacetamido 4 Methylbenzoic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthesis of 3-(2-Chloroacetamido)-4-methylbenzoic acid typically involves the acylation of 3-amino-4-methylbenzoic acid with chloroacetyl chloride. researchgate.net While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research should focus on developing synthetic pathways that are more environmentally benign, safer, and more efficient.

Key avenues for exploration include:

Catalytic Approaches: Investigating novel catalysts to replace stoichiometric reagents could significantly reduce waste and improve atom economy.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer enhanced safety, better reaction control, and easier scalability.

Green Solvents: Exploring the use of biodegradable or recyclable solvents, such as ionic liquids or supercritical fluids, can minimize the environmental impact of the synthesis process. researchgate.net

Biocatalysis: The use of enzymes to catalyze the acylation step could provide high specificity and operate under mild, aqueous conditions, representing a truly sustainable synthetic route.

A comparison of a traditional synthetic approach versus a potential sustainable alternative is outlined below.

| Parameter | Traditional Synthesis | Proposed Sustainable Synthesis |

| Reagents | Chloroacetyl chloride, organic base | Chloroacetic acid, enzyme catalyst |

| Solvent | Dichloromethane, DMF | Water or biocompatible buffer |

| Temperature | 0°C to reflux | Room temperature |

| Waste Profile | Halogenated organic waste, salt byproducts | Biodegradable waste, minimal byproducts |

| Safety | Use of corrosive and toxic reagents | Use of non-toxic, biodegradable reagents |

Advanced Structural Characterization using Crystallographic Techniques

A thorough understanding of the three-dimensional structure of this compound is fundamental to predicting its physicochemical properties and biological interactions. While standard crystallographic data may exist, future research should employ advanced techniques to gain deeper insights. excillum.com

Unexplored avenues include:

Co-crystallization Studies: Forming co-crystals with pharmaceutically active ingredients or target proteins can elucidate intermolecular interactions crucial for drug design and formulation. numberanalytics.com Determining the crystal structures of this compound in complex with its biological targets is essential for structure-based drug design. nih.gov

Polymorphism Screening: A systematic investigation into different crystalline forms (polymorphs) is crucial. Polymorphs can exhibit different solubilities, stabilities, and bioavailabilities, making this a critical step in pharmaceutical development.

Advanced Diffraction Techniques: The use of synchrotron radiation or microcrystal electron diffraction (MicroED) can enable the structural analysis of very small or weakly diffracting crystals, which are often encountered in early-stage research. numberanalytics.comnih.gov

| Crystallographic Technique | Application for this compound | Potential Insights |

| Single-Crystal X-ray Diffraction | Determination of the primary molecular structure and packing. | Bond lengths, angles, conformation, intermolecular interactions. |

| Powder X-ray Diffraction | Identification of crystalline phases and polymorphism screening. | Fingerprinting of different polymorphs, quality control. |

| Co-crystallization with a Target Protein | Structure determination of the ligand-protein complex. | Precise binding mode, key interactions for rational drug design. numberanalytics.com |

| Microcrystal Electron Diffraction (MicroED) | Structure determination from nanocrystals. | Feasibility of analysis when large single crystals cannot be grown. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. Integrating multi-omics data provides a holistic view of the cellular response to the compound, moving beyond a single target to a network-level understanding. nygen.ionashbio.com This approach can uncover novel mechanisms of action, identify biomarkers for efficacy, and predict potential off-target effects. jci.org

A future research strategy could involve:

Transcriptomics (RNA-Seq): To identify genes that are up- or down-regulated upon treatment with the compound, revealing the cellular pathways that are modulated.

Proteomics: To quantify changes in protein expression and post-translational modifications, providing a direct link between the compound and cellular machinery.

Metabolomics: To analyze changes in small-molecule metabolites, offering a functional readout of the compound's impact on cellular metabolism. nashbio.com

By integrating these datasets, researchers can build comprehensive models of the compound's biological activity. pharmafeatures.comnih.gov

| Omics Technology | Data Generated | Biological Questions Answered |

| Transcriptomics | mRNA expression levels | Which signaling and metabolic pathways are genetically regulated by the compound? |

| Proteomics | Protein abundance and modifications | Which proteins are direct or indirect targets? How does the compound affect protein signaling cascades? |

| Metabolomics | Metabolite concentrations | How does the compound alter the metabolic state of the cell? Are there impacts on energy production or biosynthesis? |

Exploration of Emerging Biological Targets and Pathways

The chloroacetamide functional group is a known reactive moiety that can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. nih.gov This property makes it an attractive "warhead" for designing targeted covalent inhibitors, a strategy that has led to highly successful drugs. While some chloroacetamide-containing compounds are known to inhibit enzymes involved in very-long-chain fatty acid synthesis, many potential targets remain unexplored. researchgate.netresearchgate.net

Future research should focus on:

Chemical Proteomics: Utilizing activity-based protein profiling (ABPP) to identify the specific protein targets that covalently bind to this compound within a complex biological system.

Phenotypic Screening: Testing the compound across a wide range of disease models (e.g., cancer, inflammation, neurodegeneration) to uncover novel therapeutic applications. frontiersin.org

Targeting Novel Pathways: Investigating the compound's effect on emerging disease-relevant pathways, such as those regulated by the Hippo-YAP-TEAD transcription factors or fibroblast growth factor receptors (FGFR). nih.govnih.gov Recent studies have shown that chloroacetamide fragments can serve as starting points for inhibitors of these pathways. nih.gov

| Potential Target Class | Rationale for Investigation | Example Disease Area |

| Kinases | Many kinases have a cysteine residue in or near the active site, suitable for covalent inhibition. | Cancer, Inflammatory Diseases |

| Deubiquitinating Enzymes (DUBs) | DUBs often rely on a catalytic cysteine and are emerging as important cancer targets. | Cancer, Neurodegeneration |

| Transcription Factors (e.g., TEAD) | Covalent modification of allosteric sites can disrupt protein-protein interactions essential for gene transcription. acs.org | Cancer |

| Metabolic Enzymes | Covalent inhibition can irreversibly shut down key metabolic pathways exploited by disease states. | Infectious Diseases, Cancer |

Synergistic Computational-Experimental Approaches in Rational Drug Design

The integration of computational modeling with experimental validation creates a powerful, iterative cycle for accelerating drug discovery. jddhs.comresearchgate.net This synergistic approach can guide the design of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

A rational design workflow would include:

Computational Modeling: Using techniques like molecular docking and molecular dynamics simulations to predict how the compound and its virtual derivatives bind to potential protein targets. openmedicinalchemistryjournal.com Quantitative Structure-Activity Relationship (QSAR) models can further refine designs. researchgate.net

Chemical Synthesis: Synthesizing the most promising candidates identified through computational analysis.

Experimental Validation: Testing the synthesized compounds in biochemical and cell-based assays to measure their activity and validate the computational predictions.

Iterative Refinement: Feeding the experimental data back into the computational models to improve their predictive power and guide the next round of design.

This closed-loop approach ensures that research efforts are focused and efficient, maximizing the potential for discovering novel therapeutic agents. nih.gov

| Step | Computational Method | Experimental Method | Feedback Loop |

| 1. Target Identification | Virtual Screening, Proteome-wide Covalent Docking | Activity-Based Protein Profiling (ABPP) | Confirmed hits from ABPP are used for focused computational studies. |

| 2. Lead Optimization | Molecular Dynamics, Free Energy Perturbation | In vitro enzyme kinetics, Cell-based potency assays | Experimental activity data is used to refine QSAR models. |

| 3. Mechanism of Action | Covalent Docking, Quantum Mechanics/Molecular Mechanics (QM/MM) | X-ray Co-crystallography, Mass Spectrometry | The experimental structure of the covalent complex validates and refines the docking pose. |

Q & A

Q. What are the common synthetic routes for 3-(2-Chloroacetamido)-4-methylbenzoic acid in academic research?

The synthesis typically involves two key steps: (1) introducing the chloroacetamido group to a benzoic acid backbone and (2) ensuring regioselective substitution at the 4-methyl position. A feasible route includes:

- Amidation of 4-methylbenzoic acid : React 4-methylbenzoic acid with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamido intermediate.

- Regioselective chlorination : Use FeCl₃ as a catalyst under controlled conditions to avoid over-chlorination .

- Purification : Recrystallization or column chromatography to isolate the target compound.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

- HPLC/GC-MS : To assess purity (>95% threshold is typical for research-grade compounds) .

- NMR spectroscopy :

- FT-IR : Confirm functional groups via C=O stretches (~1680 cm⁻¹ for amide, ~1720 cm⁻¹ for carboxylic acid) .

Advanced Research Questions

Q. What strategies are recommended for optimizing the yield of this compound under varying catalytic conditions?

Yield optimization requires systematic parameter testing:

- Catalyst screening : Compare FeCl₃, AlCl₃, and Lewis acid alternatives for regioselectivity and reaction efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Temperature control : Maintain 0–5°C during amidation to prevent side reactions (e.g., hydrolysis of chloroacetyl chloride) .

- AI-driven synthesis planning : Tools like Pistachio and Reaxys can predict optimal reaction pathways and reduce trial-and-error experimentation .

Q. How can computational chemistry tools aid in predicting the reactivity and stability of this compound derivatives?

- DFT calculations : Model electron density to predict sites for electrophilic/nucleophilic attacks (e.g., amide group reactivity) .

- Molecular docking : Study interactions with biological targets (e.g., enzymes in metabolic studies) .

- ADMET prediction : Assess pharmacokinetic properties (absorption, toxicity) using software like SwissADME .

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Reaction exotherms : Mitigate using controlled addition of reagents and cooling systems .

- Byproduct formation : Optimize stoichiometry (e.g., chloroacetyl chloride:amine ratio) to minimize impurities .

- Purification bottlenecks : Replace column chromatography with fractional crystallization for cost-effective scaling .

Data Contradiction Analysis

Q. How to address conflicting reports on the metabolic stability of this compound?

- Comparative assays : Use liver microsomes from multiple species (e.g., human, rat) to assess interspecies variability .

- LC-MS/MS quantification : Track metabolite formation (e.g., hydrolyzed amide or demethylated products) .

- Enzyme inhibition studies : Identify cytochrome P450 isoforms responsible for metabolic pathways .

Methodological Tables

Q. Table 1: Key Synthetic Parameters from Literature

| Parameter | Conditions | Source |

|---|---|---|

| Catalyst | FeCl₃ (0.1 equiv.) | |

| Solvent | Dichloromethane (DCM) | |

| Reaction Temp. | 0–5°C (amidation step) | |

| Purification | Recrystallization (EtOH/H₂O) |

Q. Table 2: NMR Data Comparison

| Signal | Experimental δ (ppm) | Computed δ (ppm) |

|---|---|---|

| 4-methyl (¹³C) | 21.5 | 21.2 |

| Amide C=O (¹³C) | 165.3 | 165.8 |

| Aromatic C (¹³C) | 125–140 | 124–142 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。